

Interpreting unexpected electrophysiological results with AZD-1305

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Compound of Interest		
Compound Name:	AZD-1305	
Cat. No.:	B605743	Get Quote

Technical Support Center: AZD-1305 Electrophysiology

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected electrophysiological results with **AZD-1305**.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are seeing a significant prolongation of the action potential duration (APD), but with less beat-to-beat variability than we expected for a hERG blocker. Is this a typical result for **AZD-1305**?

A1: Yes, this is a known characteristic of **AZD-1305**. While it does block the hERG (IKr) channel, which prolongs the APD, it also blocks the late sodium current (INa-late) and the L-type calcium current. The blockade of INa-late is thought to attenuate the repolarization instability typically associated with potent hERG blockers, resulting in less beat-to-beat variability of the APD.[1][2][3] In some studies, AZD1305 did not significantly increase beat-to-beat variability of the left-ventricular monophasic-action-potential duration, in contrast to the selective IKr blocker dofetilide.[4]

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Q2: Our results show a more pronounced effect of **AZD-1305** on atrial myocytes compared to ventricular myocytes. Is this expected?

A2: Yes, **AZD-1305** has been shown to have atrial-predominant electrophysiological effects.[5] [6] Studies have demonstrated that the block of the fast sodium current (INa) by AZD1305 is greater in atrial myocytes than in ventricular myocytes.[5][6] This atrial selectivity is a key feature of the compound, intended to enhance its efficacy in treating atrial fibrillation while potentially reducing ventricular proarrhythmic risk.[1]

Q3: We observed Torsade de Pointes (TdP) in our experimental model, even though some literature suggests **AZD-1305** has a low proarrhythmic potential. What could be the reason for this discrepancy?

A3: This is a critical and complex issue. While preclinical studies in some models suggested a lower proarrhythmic potential for **AZD-1305** compared to pure hERG blockers, clinical trials were ultimately discontinued because of QT prolongation and the occurrence of TdP in some patients.[4][7] Several factors could contribute to this discrepancy in your model:

- Concentration: High concentrations of AZD-1305 can lead to excessive QT prolongation and increase the risk of TdP.
- Metabolism: The metabolism of AZD-1305, primarily via CYP3A4, can be inhibited by other compounds, leading to higher-than-expected plasma concentrations.[4]
- Experimental Model: The specific animal model or cell line used can have different sensitivities to the drug's effects.
- Underlying Conditions: The presence of underlying cardiac remodeling or electrolyte imbalances in your experimental model can increase the susceptibility to drug-induced arrhythmias.

Q4: We are having difficulty obtaining a stable whole-cell patch-clamp recording when studying **AZD-1305**'s effects on hERG channels. What are some general troubleshooting steps we can take?

A4: Instability in patch-clamp recordings can arise from various factors. Here are some general troubleshooting tips:



- Pipette Quality: Ensure your patch pipettes have the optimal resistance (typically 6-8 MΩ for single-channel recordings) and are properly fire-polished.[8]
- Solutions: Use freshly prepared and filtered (0.22 μm filter) internal and external solutions to avoid debris clogging the pipette tip.[9][10]
- Cell Health: Ensure the cells are healthy and not passaged too many times. Unhealthy cells can have unstable membranes.
- Seal Formation: Difficulty in forming a giga-ohm seal can be due to unhealthy cells, dirty solutions, or improper pipette pressure.[9]
- Run-down: hERG channels are known to exhibit "run-down" (a gradual decrease in current amplitude over time) in whole-cell patch-clamp recordings.[11] To mitigate this, consider including Mg-ATP in your internal solution. Some researchers also use the perforated patch technique to maintain the intracellular environment and reduce run-down.[11]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of AZD-1305 on Various Ion Channels

Ion Current	IC50 (μM)	Cell Type	Reference
INa-late	4.3	Dog ventricular myocytes	[3][12]
INa-peak	66	Dog ventricular myocytes	[3][12]
hERG (IKr)	Predominantly blocked	CHO cells, Canine ventricular myocytes	[12][13]
L-type Ca2+	Predominantly blocked	Not specified	[13]

Note: Specific IC50 values for hERG and L-type calcium channels were not consistently reported in the provided search results, but they are described as being predominantly blocked by AZD1305.



Table 2: Electrophysiological Effects of **AZD-1305** in vivo (Rabbit Model)

Parameter	Control	AZD-1305	Dofetilide	Reference
QT Interval (ms)	145 ± 8	196 ± 18	256 ± 15	[13][14]
Beat-to-beat QT interval variability (STV, ms)	2 ± 0.8	2 ± 0.3	12 ± 1.1	[13]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of INa in Isolated Cardiomyocytes

This protocol is based on methodologies described for studying the effects of **AZD-1305** on sodium currents.[12][15]

 Cell Preparation: Isolate ventricular midmyocardial cells from a suitable animal model (e.g., canine).

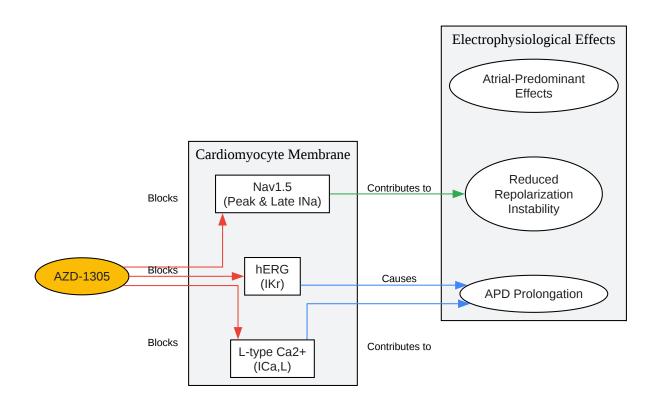
Solutions:

- External Solution (in mM): NaCl 135, CsCl 5.4, MgCl2 1, CaCl2 1.8, HEPES 10, Glucose
 10; pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH.
- Electrode Fabrication: Pull borosilicate glass capillaries to a resistance of 6-8 M Ω when filled with the internal solution.[8]
- Recording Procedure:
 - Establish a whole-cell patch-clamp configuration.
 - Hold the cell at a holding potential of -120 mV.
 - Apply a 300 ms test pulse to -10 mV at a frequency of 0.2 Hz to elicit the sodium current.



- To isolate the late sodium current (INa-late), anemonia sulcata toxin II (ATX-II) (e.g., 0.03 μM) can be added to the external solution.[12]
- \circ After obtaining a stable baseline recording, apply ascending concentrations of **AZD-1305** (e.g., 0.1–30 $\mu\text{M}).$
- \circ Use a specific blocker like tetrodotoxin (TTX) (e.g., 30 μ M) to determine the zero current level.[12]
- Data Analysis: Measure the peak sodium current (INa-peak) and the late sodium current (INa-late) and plot the concentration-response curve to determine the IC50 value.

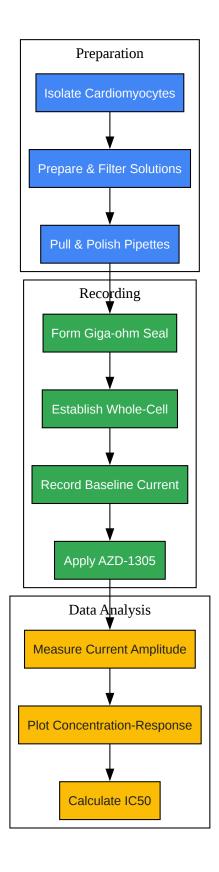
Visualizations



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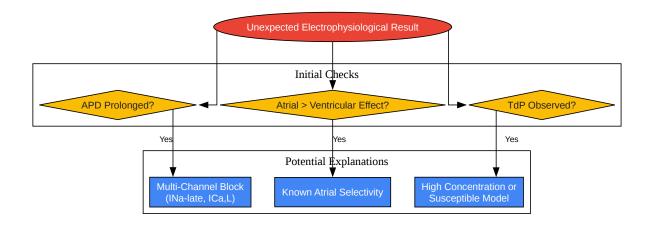
Caption: Mechanism of action of AZD-1305 on cardiac ion channels.



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Caption: General workflow for whole-cell patch-clamp experiments.



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Caption: Troubleshooting logic for interpreting **AZD-1305** results.

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